molecular formula C7H11Cl2N3O2 B6244651 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride CAS No. 2408959-09-9

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride

Cat. No.: B6244651
CAS No.: 2408959-09-9
M. Wt: 240.1
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H9N3O22ClH It is a derivative of pyrazolo[1,5-a]pyrazine, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or methanol

    Catalyst/Base: Sodium ethoxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2408959-09-9

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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